molecular formula C11H12N2O4 B15213831 2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) CAS No. 19420-40-7

2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester)

Cat. No.: B15213831
CAS No.: 19420-40-7
M. Wt: 236.22 g/mol
InChI Key: VODSBZGECUUVAS-UHFFFAOYSA-N
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Description

2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a benzoxazolinone core with a 3-(3-hydroxypropyl) substituent and a carbamate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) typically involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis may involve the use of phosgene as a reagent. The reaction with o-aminophenol in chlorobenzene solvent is carried out by passing phosgene at controlled temperatures (20°C to 130°C). The reaction is then followed by nitrogen purging to remove excess phosgene, and the product is isolated through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of 2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes, leading to the modulation of biochemical pathways. For example, it can inhibit nitric oxide synthases, thereby affecting the production of nitric oxide, a key signaling molecule in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

    2-Benzoxazolinone: The parent compound without the 3-(3-hydroxypropyl) substituent and carbamate ester group.

    Benzoxazol-2(3H)-one: Another benzoxazole derivative with different substituents.

Uniqueness

2-Benzoxazolinone, 3-(3-hydroxypropyl)-, carbamate (ester) is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

19420-40-7

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

3-(2-oxo-1,3-benzoxazol-3-yl)propyl carbamate

InChI

InChI=1S/C11H12N2O4/c12-10(14)16-7-3-6-13-8-4-1-2-5-9(8)17-11(13)15/h1-2,4-5H,3,6-7H2,(H2,12,14)

InChI Key

VODSBZGECUUVAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCCOC(=O)N

Origin of Product

United States

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